molecular formula C12H7BrO2 B12825842 8-Bromo-1-dibenzofuranol

8-Bromo-1-dibenzofuranol

Cat. No.: B12825842
M. Wt: 263.09 g/mol
InChI Key: JMDKCVYJWXSQFM-UHFFFAOYSA-N
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Description

8-Bromo-1-dibenzofuranol is a brominated derivative of dibenzofuran, a heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 1st position on the dibenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-dibenzofuranol typically involves the bromination of dibenzofuran followed by hydroxylation. One common method is the bromination of dibenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The hydroxylation step can be achieved using various oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1-dibenzofuranol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

8-Bromo-1-dibenzofuranol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-1-dibenzofuranol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-1-dibenzofuranol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H7BrO2

Molecular Weight

263.09 g/mol

IUPAC Name

8-bromodibenzofuran-1-ol

InChI

InChI=1S/C12H7BrO2/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h1-6,14H

InChI Key

JMDKCVYJWXSQFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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